molecular formula C22H24N2O4 B2680933 (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide CAS No. 465513-21-7

(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B2680933
CAS No.: 465513-21-7
M. Wt: 380.444
InChI Key: WOZZASBOOIEZKX-UHFFFAOYSA-N
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Description

(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is an organic compound with a complex structure that includes aromatic rings, a cyano group, and an enamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetamide in the presence of a base to form the desired product. The reaction conditions often include:

    Base: Piperidine or pyridine

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

    Catalysts: Use of more efficient catalysts to speed up the reaction

    Purification: Advanced purification techniques such as recrystallization or chromatography

    Automation: Automated reactors to ensure consistent reaction conditions and scalability

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its functional groups that mimic biological molecules.

Medicine

In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. Its structure suggests it could interact with specific biological targets, making it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the enamide functionality can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-methoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide: Lacks the butoxy group, which may affect its solubility and reactivity.

    (E)-3-(4-butoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide: Lacks the methoxy group on the aromatic ring, which can influence its electronic properties.

Uniqueness

(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is unique due to the combination of butoxy and methoxy groups on the aromatic rings, which can enhance its solubility and reactivity compared to similar compounds. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-4-5-12-28-20-11-6-16(14-21(20)27-3)13-17(15-23)22(25)24-18-7-9-19(26-2)10-8-18/h6-11,13-14H,4-5,12H2,1-3H3,(H,24,25)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZZASBOOIEZKX-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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